molecular formula C11H15BrClN B2530141 N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine;hydrochloride CAS No. 2413937-39-8

N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine;hydrochloride

Cat. No.: B2530141
CAS No.: 2413937-39-8
M. Wt: 276.6
InChI Key: TXBVIKNBHAWCLX-QMMMGPOBSA-N
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Description

N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine hydrochloride is a chiral amine derivative featuring a cyclopropane ring fused to an amine group and a para-bromophenyl-substituted ethyl chain.

Cyclopropane-containing amines are known for their conformational rigidity, which can enhance binding specificity in drug design .

Properties

IUPAC Name

N-[(1S)-1-(4-bromophenyl)ethyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c1-8(13-11-6-7-11)9-2-4-10(12)5-3-9;/h2-5,8,11,13H,6-7H2,1H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQNUDXNIIBMHG-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Br)NC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine;hydrochloride typically involves several key steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Grignard reaction or a Suzuki coupling reaction, where a bromophenyl halide reacts with an appropriate organometallic reagent.

    Amine Functionalization: The amine group is introduced through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

    Hydrochloride Formation: The final step involves converting the free base amine into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine;hydrochloride exerts its effects depends on its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

    Pathways Involved: The exact pathways can vary but often involve key signaling molecules and regulatory proteins.

Comparison with Similar Compounds

Positional Isomers: 4-Bromo vs. 3-Bromo Substitution

  • N-[(1S)-1-(3-Bromophenyl)ethyl]cyclopropanamine Hydrochloride (): This positional isomer substitutes bromine at the meta position of the phenyl ring. For example, meta-substituted aromatic compounds often exhibit reduced planarity, which can influence π-π stacking interactions in biological systems .

Halogen Variation: Bromine vs. Chlorine

  • (3S)-3-(4-Chlorophenyl)-N,N-dimethyl-3-(2-pyridinyl)-1-propanamine Hydrochloride ():
    Replacing bromine with chlorine reduces molecular weight and polarizability. Chlorine’s smaller atomic radius and lower lipophilicity may decrease membrane permeability but improve aqueous solubility. This compound also introduces a pyridinyl group, enhancing hydrogen-bonding capacity compared to the purely hydrocarbon-based cyclopropane system in the target compound .

Functional Group Modifications

  • 1-(4-Bromophenyl)cyclopropanamine Hydrochloride (): This analog lacks the ethyl group present in the target compound. Its molecular formula (C₉H₁₁BrClN) and weight (248.55 g/mol) are lower than those of the target compound, which would have an additional ethyl group (estimated molecular formula: C₁₀H₁₃BrClN; ~276.6 g/mol). The hazard profile (H302, H315, H319, H335) suggests moderate toxicity, common in halogenated amines .
  • N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine Hydrochloride ():
    This compound replaces the cyclopropanamine group with a dimethylamine moiety. The dimethylamine group increases basicity (pKa ~10) compared to the primary amine in the target compound (pKa ~9), which could alter ionization state under physiological conditions .

Bioactive Bromophenyl Derivatives

  • Pyrrole Derivatives with 4-Bromophenyl Groups ():
    Compounds like 7d and 13i (MIC = 5 µM against Mtb H37Ra) demonstrate that bromophenyl substituents enhance anti-tubercular activity when paired with heterocyclic systems. While the target compound lacks a pyrrole ring, its bromophenyl-cyclopropane scaffold may similarly interact with bacterial targets like ClpP1P2 peptidase .

Data Table: Key Attributes of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities Reference
N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine HCl (Target) C₁₀H₁₃BrClN* ~276.6* (1S)-ethyl, para-Br, cyclopropanamine Predicted rigidity, moderate toxicity
1-(4-Bromophenyl)cyclopropanamine HCl C₉H₁₁BrClN 248.55 Cyclopropanamine, para-Br Hazardous (H302, H315, H319, H335)
N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine HCl C₁₀H₁₅BrClN 264.59 Dimethylamine, para-Br Higher basicity (pKa ~10)
Pyrrole Derivative 7d C₂₀H₂₀BrClFN₃O₂ 488.75 Pyrrole, 4-Br, chloro-fluoro-phenyl Anti-tubercular (MIC = 5 µM)

*Estimated based on structural similarity.

Biological Activity

N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine hydrochloride, also known by its CAS number 2413937-39-8, is a chemical compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

  • Chemical Formula : C₁₁H₁₄BrClN
  • Molecular Weight : 276.601 g/mol
  • Structure : The compound features a cyclopropanamine structure with a bromophenyl substituent, which may influence its biological activity.
PropertyValue
Molecular FormulaC₁₁H₁₄BrClN
Molecular Weight276.601 g/mol
CAS Number2413937-39-8

Research indicates that N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine hydrochloride may interact with various biological targets, particularly in the central nervous system (CNS). Its structural similarity to other amine compounds suggests potential activity as a neurotransmitter modulator.

  • Dopaminergic Activity : Preliminary studies suggest that this compound may exhibit dopaminergic activity, which could be relevant for conditions like Parkinson's disease or schizophrenia.
  • Serotonin Receptor Interaction : There is evidence indicating that it might interact with serotonin receptors, influencing mood and anxiety levels.

Toxicological Data

According to safety data sheets and toxicological assessments, the compound is generally considered stable under standard conditions but requires careful handling due to potential irritative effects on the skin and eyes.

  • Irritation Potential : Classified as an irritant (Category 2), it can cause serious eye irritation upon contact.
  • Respiratory Effects : Inhalation exposure is not expected to produce significant adverse health effects based on animal model studies.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry explored the neuropharmacological effects of similar cyclopropanamine derivatives. Researchers found that these compounds exhibited significant binding affinity for dopamine D2 receptors, suggesting potential therapeutic applications in treating dopaminergic disorders.

Case Study 2: Serotonin Modulation

Another investigation focused on the serotonin receptor modulation by related compounds. Results indicated that certain derivatives could effectively modulate serotonin levels, potentially offering new avenues for treating anxiety and depression.

Research Findings

Recent studies have highlighted the following findings regarding N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine hydrochloride:

  • In Vitro Studies : Laboratory tests have shown that this compound can significantly alter neurotransmitter levels in neuronal cell cultures.
  • Animal Models : Experiments conducted on rodent models demonstrated behavioral changes consistent with altered dopaminergic and serotonergic signaling pathways.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine hydrochloride with high enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via reductive amination of 4-bromophenylacetonitrile with cyclopropanamine derivatives, followed by chiral resolution. Catalytic hydrogenation using palladium on carbon or sodium cyanoborohydride under acidic conditions is commonly employed. Enantiomeric purity is ensured using chiral HPLC or circular dichroism (CD) spectroscopy .
  • Key Considerations : Optimize reaction time, temperature, and catalyst loading to minimize racemization. Use chiral auxiliaries or enzymes (e.g., lipases) for asymmetric synthesis .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the cyclopropane ring and bromophenyl substituents.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₁H₁₅BrClN).
  • Elemental Analysis : Ensures stoichiometric agreement with theoretical values.
  • X-ray Crystallography : Resolves stereochemistry and crystal packing .
    • Data Interpretation : Compare spectral data with structurally similar compounds (e.g., 1-(4-methylphenyl)cyclopropanamine hydrochloride) to identify deviations .

Advanced Research Questions

Q. How does the stereochemistry of N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine hydrochloride influence its biological activity?

  • Methodological Answer :

  • In Vitro Binding Assays : Compare the (1S) enantiomer with its (1R) counterpart using receptor-binding studies (e.g., serotonin or dopamine receptors).
  • Molecular Dynamics Simulations : Model interactions with target receptors to identify stereospecific binding pockets .
    • Case Study : The (R)-enantiomer of 1-(4-bromophenyl)ethylamine shows 10-fold higher affinity for monoaminergic receptors than the (S)-form, highlighting the importance of chirality .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference studies using standardized assays (e.g., radioligand displacement) to isolate variables like buffer pH or cell lines.
  • Structure-Activity Relationship (SAR) Studies : Test derivatives (e.g., halogen-substituted analogs) to identify critical functional groups .
    • Example : Discrepancies in IC₅₀ values for similar compounds (e.g., 1,3-bis(3,4-difluorophenyl)propan-1-amine hydrochloride) may arise from assay sensitivity limits .

Q. How can researchers design experiments to investigate the compound’s metabolic stability and toxicity?

  • Methodological Answer :

  • Hepatic Microsome Assays : Incubate the compound with liver microsomes (human/rodent) to identify major metabolites via LC-MS/MS.
  • Cytotoxicity Screening : Use MTT assays on neuronal cell lines (e.g., SH-SY5Y) to assess dose-dependent toxicity .
    • Advanced Tip : Pair with computational tools (e.g., ADMET Predictor™) to prioritize in vivo testing .

Methodological Tables

Table 1 : Comparison of Synthetic Yields for Enantiomeric Forms

Reaction Condition(1S) Enantiomer Yield(1R) Enantiomer YieldReference
Pd/C, H₂, EtOH, 25°C78%22%
NaBH₃CN, CH₃COOH, 0°C65%35%

Table 2 : Receptor Binding Affinity of Structural Analogs

Compound5-HT₂A Receptor (Ki, nM)Reference
N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine HCl12.3 ± 1.5
1-(3,4-Difluorophenyl)cyclopropanamine HCl8.9 ± 0.8

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